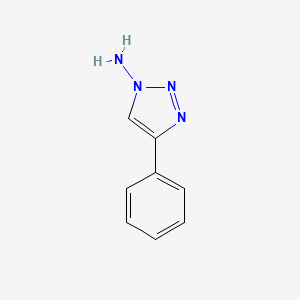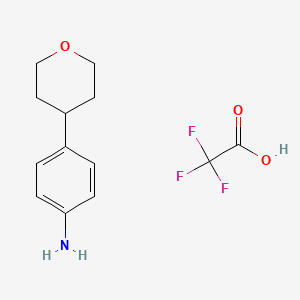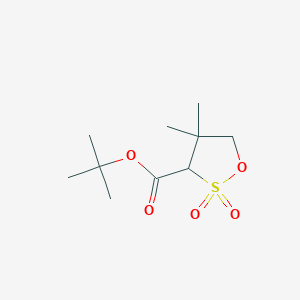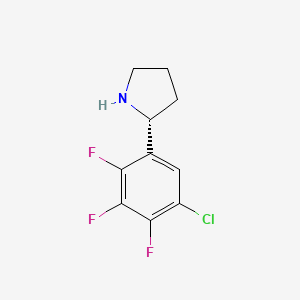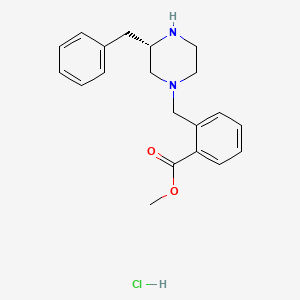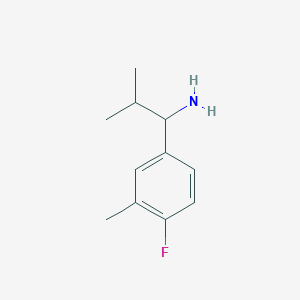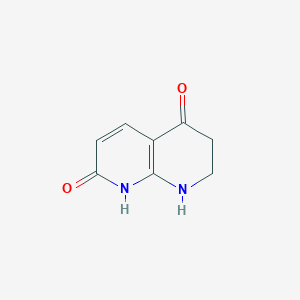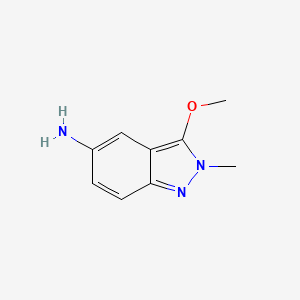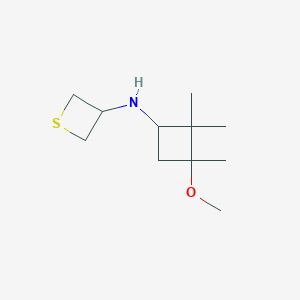
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and an ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate typically involves the esterification of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid. This can be achieved by reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate exerts its effects is primarily through its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it useful in various chemical processes. Its molecular targets and pathways involve interactions with enzymes and other proteins that facilitate these redox reactions.
Comparison with Similar Compounds
Ethyl 9,10-dioxo-9,10-dihydroanthracene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate: This compound has an amino group instead of a carboxylate group, leading to different reactivity and applications.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide:
Properties
Molecular Formula |
C17H12O4 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
ethyl 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-2-21-17(20)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,2H2,1H3 |
InChI Key |
INDPTCICHMDIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



